[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
Overview
Description
“[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile” is a chemical compound with the CAS Number: 42780-46-1 . Its molecular weight is 240.3 . The IUPAC name of this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C15H16N2O/c1-11-10-13(8-9-16)12(2)17(11)14-4-6-15(18-3)7-5-14/h4-7,10H,8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, acetonitrile, a related compound, has been used as an important synthon in many types of organic reactions .Scientific Research Applications
Fluorescent Chemosensors
One notable application of compounds with structural similarities involves the creation of selective and sensitive fluorescent chemosensors. For instance, a Schiff-base fluorescent sensor demonstrated high selectivity for Al3+ ions over other metal ions in acetonitrile, showcasing significant fluorescence enhancement upon binding. This property is crucial for detecting and quantifying specific ions in various environmental and biological samples, enhancing our understanding of metal ion dynamics in different contexts (Chun-jiao Liu, Zheng-yin Yang, Mi-hui Yan, 2012).
Molecular Capsules and Anion Binding
Compounds bearing structural resemblance have also been used to create molecular capsules with deep cavities, capable of encapsulating cations and demonstrating unique anion binding properties. These structures offer insights into molecular recognition processes and could pave the way for the development of new materials for catalysis, separation, and sensing applications. For example, pyrrogallolarenes have been synthesized to form dimeric molecular capsules, capable of encapsulating various cations in solution, illustrating the potential for selective molecular encapsulation and transport (A. Shivanyuk, J. Friese, S. Döring, J. Rebek, 2003).
Conducting Polymers
Furthermore, derivatives of pyrrol-2-yl compounds have been explored for their ability to form conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their conducting form, which is beneficial for applications in electronic devices and sensors. The synthesis of such polymers underscores the potential of these compounds in advancing materials science, particularly in the development of novel conductive materials (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996).
Mechanism of Action
Target of Action
The primary targets of this compound are the Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that contain an alkyl group attached to an aromatic amine .
Mode of Action
It is known to interact with its targets, potentially influencing their activity and resulting in changes at the molecular level
Biochemical Pathways
Given its targets, it is likely to influence pathways involving the metabolism of aralkylamines . The downstream effects of these changes could include alterations in neurotransmitter levels or other cellular processes.
Result of Action
Given its targets, it may influence cellular processes related to aralkylamine metabolism
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(8-9-16)12(2)17(11)14-4-6-15(18-3)7-5-14/h4-7,10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPOAXXEUFVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407185 | |
Record name | [1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42780-46-1 | |
Record name | [1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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